2-Isopropoxy-4,4,5,5-Tetramethyl-1,3,2-dioxaborolan

Übersicht

Beschreibung

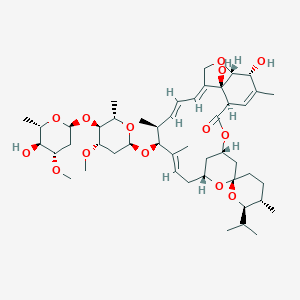

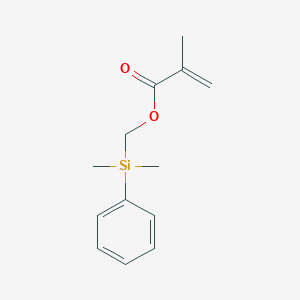

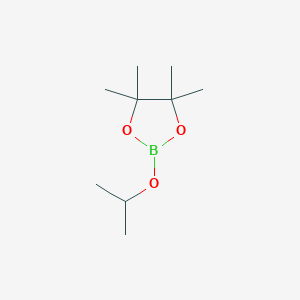

2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound with the empirical formula C9H19BO3 . It is used as a reagent to borylate arenes and to prepare fluorenylborolane . It can also be used in the synthesis of intermediates for generating conjugated copolymers .

Molecular Structure Analysis

The molecular weight of 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is 186.06 . The SMILES string representation of its structure isCC(C)OB1OC(C)(C)C(C)(C)O1 . Physical And Chemical Properties Analysis

2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a liquid at room temperature . It has a boiling point of 73 °C at 15 mmHg , and a density of 0.912 g/mL at 25 °C . Its refractive index is 1.409 .Wissenschaftliche Forschungsanwendungen

Borylierung von Arenen

2-Isopropoxy-4,4,5,5-Tetramethyl-1,3,2-dioxaborolan: wird häufig als Reagenz bei der Borylierung von Arenen verwendet . Dieser Prozess beinhaltet die Einführung einer Borgruppe in eine aromatische Verbindung, ein wichtiger Schritt bei der Synthese verschiedener organischer Verbindungen. Die borylierten Arene können dann weitere Reaktionen wie Suzuki-Kupplung eingehen, die für die Herstellung komplexer Moleküle für Pharmazeutika und Agrochemikalien von entscheidender Bedeutung ist.

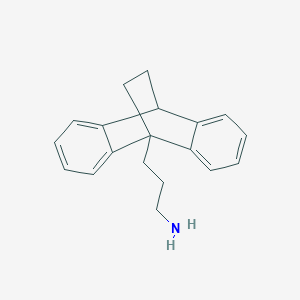

Synthese von Fluorenylborolan

Forscher verwenden diese Verbindung zur Herstellung von Fluorenylborolan, einem wichtigen Zwischenprodukt bei der Synthese von fluoreszierenden Materialien . Diese Materialien haben Anwendungen in Leuchtdioden (LEDs), organischen Lasern und als Marker in der biologischen Bildgebung, was einen Weg zu fortschrittlichen Diagnose- und Therapietechniken bietet.

Erzeugung konjugierter Copolymere

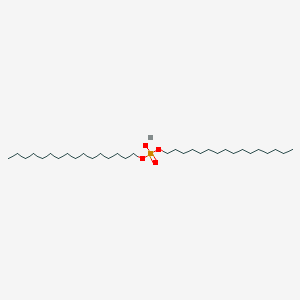

Die Verbindung dient als Ausgangsmaterial bei der Synthese von Zwischenprodukten zur Erzeugung von konjugierten Copolymeren . Diese Polymere weisen einzigartige elektronische Eigenschaften auf, die sie für den Einsatz in organischen Solarzellen, Transistoren und anderen elektronischen Geräten geeignet machen. Ihre Entwicklung ist unerlässlich für die Weiterentwicklung flexibler und tragbarer Elektronik.

Organische Synthese

In der organischen Synthese ist This compound aufgrund seiner Stabilität und Reaktivität ein wertvolles Reagenz . Es ist an verschiedenen chemischen Transformationen beteiligt, die das Rückgrat synthetischer Strategien zur Herstellung komplexer organischer Moleküle bilden, die die Grundlage für zahlreiche Medikamente und Naturstoffe bilden.

Materialwissenschaft

Diese Verbindung ist in der materialwissenschaftlichen Forschung von Bedeutung, insbesondere bei der Entwicklung neuer Materialien mit borhaltigen Gerüsten . Diese Materialien haben aufgrund ihrer einzigartigen strukturellen und elektronischen Eigenschaften potenzielle Anwendungen in der Katalyse, Gasspeicherung und als Sensoren.

Medizinische Chemie

In der medizinischen Chemie ist die Fähigkeit, Bor unter Verwendung von This compound in Moleküle einzuführen, entscheidend für die Entwicklung von borhaltigen Medikamenten . Zu diesen Medikamenten gehören Bor-Neutroneneinfang-Mittel zur Krebstherapie und Inhibitoren für verschiedene Enzyme, die die Rolle der Verbindung bei der Entwicklung neuartiger Therapeutika aufzeigen.

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as Isopropoxyboronic acid pinacol ester, is arenes . Arenes are aromatic hydrocarbons that play a crucial role in various biochemical processes.

Mode of Action

This compound acts as a reagent in the borylation of arenes . Borylation is a chemical process where a boron atom is introduced into an organic molecule. This process is significant in the field of organic synthesis, as it allows for the formation of carbon-boron bonds, which can be further transformed into various functional groups.

Biochemical Pathways

The borylation of arenes leads to the formation of arylboronic esters . These compounds are versatile intermediates in organic synthesis and can be used in various transformations, including Suzuki-Miyaura cross-coupling reactions. This pathway allows for the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds.

Result of Action

The primary result of the action of 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is the formation of arylboronic esters . These compounds are valuable in organic synthesis, leading to the production of a wide range of organic compounds.

Action Environment

The action of 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is influenced by various environmental factors. For instance, it is sensitive to moisture , indicating that its stability and efficacy could be compromised in humid conditions. Additionally, the compound is flammable , necessitating careful handling and storage.

Eigenschaften

IUPAC Name |

4,4,5,5-tetramethyl-2-propan-2-yloxy-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19BO3/c1-7(2)11-10-12-8(3,4)9(5,6)13-10/h7H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRWWWZLJWNIEEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20407552 | |

| Record name | 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61676-62-8 | |

| Record name | Isopropoxy 4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61676-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.689 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in organic synthesis?

A1: 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane serves as a reagent for introducing boronate ester groups into organic molecules. These boronate esters are versatile intermediates, particularly valuable in Suzuki cross-coupling reactions. [, , ]

Q2: Can you describe a specific example of how 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used to synthesize a specific class of compounds?

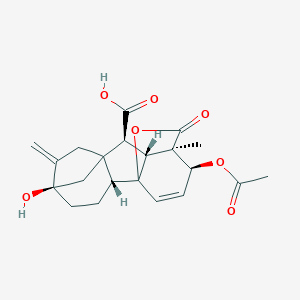

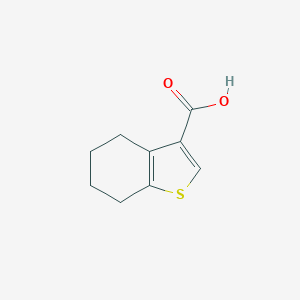

A2: One example is its use in the synthesis of indoles. A research study describes a method where 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane reacts with a titanium alkylidene intermediate, derived from an ester, to form a boronate-bearing enol ether. This enol ether then undergoes acid-catalyzed cyclization to yield an indole with a boronate group. This group allows for further modifications through Suzuki coupling reactions, diversifying the library of synthesized indoles. []

Q3: How does the use of 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane contribute to the field of medicinal chemistry?

A4: The ability to easily introduce boronate esters using 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, followed by Suzuki coupling, significantly broadens the possibilities for synthesizing diverse compound libraries. This diversity is crucial in medicinal chemistry for exploring structure-activity relationships and developing new drug candidates. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.